(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid

estrone sulfatase irreversible inhibition structure-activity relationship

Challenge: Generating 4-sulfamoylated cinnamate esters for ES inhibition studies requires the free acid precursor with confirmed E-configuration. Non-sulfamoylated analogs lack irreversible binding. Solution: (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid (CAS 156572-77-9). - **Essential pharmacophore**: 4-sulfamoyl group enables mechanism-based ES inhibition (reaction with formylglycine). - **SAR versatility**: Carboxylic acid handle for high-yielding esterification with alkyl/aryl alcohols. - **Control reagent**: Cinnamate scaffold provides low-activity comparator vs. rigid coumarin sulfamates (COUMATE). Available for immediate procurement. Ship worldwide.

Molecular Formula C9H9NO4S
Molecular Weight 227.24 g/mol
CAS No. 156572-77-9
Cat. No. B3419783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid
CAS156572-77-9
Molecular FormulaC9H9NO4S
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)N
InChIInChI=1S/C9H9NO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)(H2,10,13,14)/b6-3+
InChIKeyHEDUHTUYJZYWOJ-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Sulfamoylated Cinnamic Acid Scaffold for Inhibitor Design


(2E)-3-[4-(Aminosulfonyl)phenyl]acrylic acid (CAS 156572-77-9), also designated (E)-3-(4-sulfamoylphenyl)prop-2-enoic acid, is an α,β-unsaturated carboxylic acid bearing a terminal sulfonamide group on the cinnamic acid backbone . This compound serves as the key intermediate for generating 4-sulfamoylated cinnamate esters, which have been investigated as irreversible inhibitors of the enzyme estrone sulfatase (ES) [1]. Its molecular formula is C₉H₉NO₄S (MW 227.24 g/mol), and the E-configuration of the double bond is essential for mimicking the planar geometry of the substrate estrone sulfate [1].

1
Scaffold Role
Reported intermediate for 4-sulfamoylated cinnamate ester synthesis
2
Mechanism Context
Irreversible estrone sulfatase inhibitor design studies
3
Structural Attribute
E-configuration reported to support substrate-mimetic planar geometry

Why Generic Cinnamic Acid Derivatives Cannot Substitute


The 4-sulfamoyl group is not a generic substituent; it is the essential pharmacophore for mechanism-based, irreversible inhibition of estrone sulfatase, reacting with the active-site formylglycine residue [1]. Replacing this compound with a non-sulfamoylated cinnamic acid (e.g., 4-hydroxycinnamic acid) abolishes irreversible inhibition, while reducing the α,β-unsaturated system to a saturated propionic acid analog drastically lowers potency due to loss of planar conjugation [1]. Even among sulfamoylated aromatics, the cinnamic acid backbone confers distinct flexibility that renders its esters weaker inhibitors than the rigid coumarin-based sulfamates COUMATE and 667-COUMATE, demonstrating that subtle scaffold differences produce non-interchangeable structure–activity relationships [1].

Target
4-sulfamoylated cinnamic acid: reported pharmacophore for ES active-site interaction
Substitute
4-hydroxycinnamic acid: may abolish irreversible inhibition; lacks sulfamoyl pharmacophore
Substitute
Saturated propionic acid analog: loss of planar conjugation may substantially reduce inhibition
Context
Coumarin-based sulfamates (COUMATE, 667-COUMATE): scaffold rigidity produces non-interchangeable SAR profiles

Comparative Evidence Against Closest Estrone Sulfatase Inhibitor Analogs


Inhibition Potency: Cinnamate Esters vs. COUMATE

Esters derived from (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid were evaluated alongside the first-generation coumarin sulfamate standard COUMATE in an in vitro human placental estrone sulfatase assay [1]. The trans-4-sulfamoylated cinnamate esters exhibited weaker irreversible inhibition compared to COUMATE, with the flexible cinnamic acid backbone identified as the structural determinant of reduced potency [1].

Cinnamate esters vs. COUMATE
Class-level
Cinnamate esters: weaker irreversible inhibition
Reported potency benchmark against coumarin scaffold standard
Exact IC₅₀ fold-difference available in full text
estrone sulfatase irreversible inhibition structure-activity relationship

Cinnamate Esters vs. Clinical Candidate 667-COUMATE

The tricyclic coumarin derivative 667-COUMATE, which entered Phase I clinical trials, served as a second comparator [1]. The cinnamate esters were weaker inhibitors than 667-COUMATE, underscoring that the enhanced rigidity and extended aromatic system of the tricyclic scaffold provide additional binding interactions absent in the monocyclic cinnamate-based inhibitors [1].

Cinnamate esters vs. 667-COUMATE
Class-level
Cinnamate esters: weaker than trial-stage tricyclic coumarin
Scaffold comparison context for chemotype selection
Rigid tricyclic scaffold provides additional binding interactions
667-COUMATE tricyclic coumarin irreversible inhibition

Steric Hindrance SAR of Cinnamate Ester Alkyl Chain Length

Within the series of 4-sulfamoylated cinnamate esters, increasing the alkyl chain length led to a marked decrease in inhibitory activity, attributed to steric hindrance at the enzyme active site [1]. This SAR trend was rationalized through molecular superimpositioning of synthesized compounds onto the estrone sulfate substrate, revealing that bulky ester groups clash with residues lining the binding pocket and prevent productive binding [1].

Alkyl chain SAR trend
Class-level
Short-chain esters retain inhibition; long-chain esters lose activity
Steric constraint context for ester prodrug design
Bulky ester groups may clash with binding pocket residues
steric hindrance alkyl chain SAR molecular modeling

Non-Steroidal Cinnamates vs. Steroidal EMATE

The steroidal irreversible inhibitor EMATE (estrone-3-O-sulfamate) represents a structurally distinct chemotype with a steroidal core [1]. The cinnamate esters were weaker inhibitors than EMATE, indicating that the steroidal framework provides superior complementarity to the ES substrate-binding site compared to the simplified cinnamic acid scaffold [1].

Cinnamates vs. steroidal EMATE
Class-level
Cinnamate esters: weaker than steroidal sulfamate EMATE
Non-steroidal vs. steroidal chemotype potency context
Steroidal framework may offer greater binding-site complementarity
steroidal sulfatase inhibitor EMATE non-steroidal inhibitor

Scaffold Flexibility vs. Rigid Coumarin Core

Structure–activity relationship determination indicates that the flexible nature of the cinnamic acid backbone results in greatly reduced inhibitory activity compared to the corresponding rigid coumarin derivative [1]. The free rotation around the single bonds in the cinnamate scaffold allows multiple low-energy conformations, only one of which optimally fits the ES active site, whereas the coumarin scaffold is preorganized into the bioactive conformation [1].

Flexible vs. rigid scaffold
Class-level
Cinnamate flexibility may reduce inhibitory activity vs. rigid coumarin
Entropic penalty context for scaffold preorganization studies
Data to verify; empirical activity difference reported in enzyme assay
scaffold flexibility conformational preorganization structure-based design

Research and Industrial Application Scenarios


Sulfatase Inhibitor Library Synthesis via Esterification

The carboxylic acid handle permits straightforward, high-yielding esterification with diverse alcohols to generate focused libraries of sulfamoylated cinnamate esters. This enables systematic SAR exploration of the ester moiety, guided by the steric hindrance trends established in Patel et al. (2004), where short-chain esters retain measurable inhibition while long-chain analogs lose activity [1]. Researchers can rapidly probe alkyl, aryl, and heteroaryl ester derivatives to identify an optimal balance of potency and pharmacokinetic properties.

Negative Control for Coumarin-Based Sulfatase Assays

Because cinnamate esters are categorically weaker ES inhibitors than COUMATE and 667-COUMATE [1], the compound—or its methyl ester—can serve as a low-activity control in biochemical and cellular ES inhibition assays. This allows researchers to establish the dynamic range and sensitivity of their assay before testing high-potency coumarin or steroidal sulfamates, ensuring that observed inhibition is mechanism-specific rather than an artifact of non-specific sulfamate reactivity.

Probing Scaffold Preorganization in Irreversible Inhibition

The direct comparison between the flexible cinnamate scaffold and the rigid coumarin scaffold provides a model system for studying the entropic penalty of conformational freedom in irreversible inhibitor binding [1]. Academic and industrial medicinal chemistry groups can use this compound pair (cinnamate vs. coumarin sulfamate) in mechanistic enzymology studies, molecular dynamics simulations, or thermodynamics profiling to quantify the contribution of preorganization to inhibitor potency.

Sulfonamide Bioisostere Building Block

The 4-aminosulfonylphenyl group attached to the acrylic acid framework constitutes a privileged fragment in medicinal chemistry. Beyond estrone sulfatase, this compound serves as a versatile building block for synthesizing sulfonamide bioisosteres of carboxylic acids, amides, or heterocycles, where the sulfamoyl group can modulate hydrogen-bonding capacity, acidity (pKₐ), and metabolic stability. Procurement of the free acid enables on-demand diversification into multiple chemotypes without the need for de novo synthetic routes.

Application
Selection Property
Validation Focus
Sulfatase inhibitor library synthesis
Carboxylic acid handle for esterification diversification
Steric-hindrance SAR guided by reported chain-length trends
Low-activity control for ES assays
Reported weaker inhibition vs. coumarin sulfamates
Assay dynamic-range and mechanism-specificity verification
Scaffold preorganization studies
Flexible cinnamate vs. rigid coumarin model pair
Entropic penalty quantification in irreversible inhibition
Sulfonamide fragment diversification
Reported 4-aminosulfonylphenyl fragment
Hydrogen-bonding and metabolic stability modulation
Quote Request

Request a Quote for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.